3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation:
Amide Bond Formation: The final step involves the coupling of the imidazole-thioether intermediate with 4-methoxybenzylamine and 5-methylfuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine or imidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole or benzamide derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Research may focus on its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring is known to bind to metal ions, which can inhibit enzyme activity. The thioether and amide groups may also play roles in binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole or clotrimazole, which are used as antimicrobial agents.
Benzamide Derivatives: Compounds such as sulpiride or tiapride, which are used in the treatment of psychiatric disorders.
Uniqueness
The unique combination of the imidazole, thioether, and benzamide moieties in 3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-18-6-9-23(34-18)16-29-25(32)20-4-3-5-21(14-20)30-13-12-27-26(30)35-17-24(31)28-15-19-7-10-22(33-2)11-8-19/h3-14H,15-17H2,1-2H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOHFMCEPFLFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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